Evidence Dimension 1: Inter‑Functional‑Group Distance (Sulfur‑to‑Azide Span) – A Measurable Molecular‑Length Parameter
A fully extended 7‑azidoheptane‑1‑sulfonyl chloride molecule places approximately 10.5–11.5 Å between the sulfur atom of the sulfonyl chloride and the terminal nitrogen of the azide, based on standard C–C bond lengths and tetrahedral geometry. In contrast, the C4 analog (4‑azidobutane‑1‑sulfonyl chloride) spans only ~6.5–7.5 Å, while a typical PEG₂-based azido‑sulfonyl chloride spans ~12–14 Å with additional rotational flexibility [1]. The C7 spacer thus provides an intermediate length that fills a gap between very short (C4) and longer, more flexible PEG tethers in commercially available linkers. No direct head‑to‑head conjugation‑efficiency comparison was available at the time of search; the distance values are calculated from chemical structures as a class‑level inference.
| Evidence Dimension | Sulfur‑to‑azide distance (approximate, fully extended) |
|---|---|
| Target Compound Data | ~10.5–11.5 Å |
| Comparator Or Baseline | 4‑Azidobutane‑1‑sulfonyl chloride: ~6.5–7.5 Å; PEG₂‑based azido‑sulfonyl chloride: ~12–14 Å |
| Quantified Difference | C7 compound ≈40–60 % longer than the C4 analog and ≈15–25 % shorter than the PEG₂ analog |
| Conditions | Estimated from 2D chemical structures assuming extended all‑anti conformations |
Why This Matters
The spacer length directly influences whether a bifunctional probe can bridge two target sites simultaneously; for protein‑protein interaction inhibitors such as PROTACs, a length mismatch of just a few angstroms can reduce degradation efficiency by >10‑fold, making the C7 compound a critical intermediate‑length candidate for ternary‑complex optimization.
- [1] Kane, R. P.; et al. (2020). Linker length optimization in PROTAC design. J. Med. Chem., 63, 11504–11528. View Source
